3-phenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide
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Overview
Description
3-phenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives.
Preparation Methods
The synthesis of 3-phenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide typically involves the reaction of 5-propyl-1,3,4-thiadiazole-2-amine with 3-phenylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity .
Chemical Reactions Analysis
3-phenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields sulfoxides, while reduction with lithium aluminum hydride results in the formation of amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-phenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of essential cellular processes. For example, it can inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix components . This inhibition can prevent the spread of cancer cells and reduce tumor growth .
Comparison with Similar Compounds
3-phenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:
1-phenyl-3-(5-propyl-1,3,4-thiadiazol-2-yl)urea: This compound has similar antimicrobial properties but differs in its chemical structure and specific applications.
2-amino-5-phenyl-1,3,4-thiadiazole: Known for its anticancer and antifungal activities, this compound shares the thiadiazole core but has different substituents.
4-amino-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide: This compound is used in the development of new drugs for the treatment of bacterial infections.
Properties
Molecular Formula |
C14H17N3OS |
---|---|
Molecular Weight |
275.37 g/mol |
IUPAC Name |
3-phenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C14H17N3OS/c1-2-6-13-16-17-14(19-13)15-12(18)10-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3,(H,15,17,18) |
InChI Key |
JJKAYALIFKXXNB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)CCC2=CC=CC=C2 |
Origin of Product |
United States |
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